molecular formula C8H14ClNO2 B2698661 (2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride CAS No. 87269-86-1

(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride

Número de catálogo: B2698661
Número CAS: 87269-86-1
Peso molecular: 191.66
Clave InChI: GEHZXRQNVRDLEB-MKXDVQRUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is a bicyclic carboxylic acid derivative with a stereochemically defined cyclopenta[b]pyrrole core. Its molecular formula is C₈H₁₄ClNO₂, and it has a molecular weight of 191.66 g/mol . This compound is structurally characterized by a fused five-membered cyclopentane and pyrrolidine ring system, with a carboxylic acid group and a hydrochloride salt. It serves as a key intermediate or impurity in the synthesis of pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors like ramipril .

Key properties include:

  • CAS Number: 87269-86-1
  • Storage: Typically stored under controlled conditions to maintain stability .
  • Applications: Used in drug development for its stereochemical relevance to bioactive molecules .

Propiedades

IUPAC Name

(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-5-2-1-3-6(5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHZXRQNVRDLEB-MKXDVQRUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC2C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@H](N[C@H]2C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the enantioselective process, which ensures the production of the desired stereoisomer. This process typically involves the use of specific catalysts and controlled reaction conditions to achieve high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of automated systems and continuous flow reactors can enhance the production rate and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may lead to the formation of poly(pyrrole-2-carboxylic acid) particles, while reduction and substitution can yield various functionalized derivatives .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of (2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, the compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Ramipril and Its Derivatives

Ramipril, an ACE inhibitor, shares the (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid core but includes additional functional groups:

  • Chemical Structure: Ramipril’s structure incorporates a 1-ethoxy-1-oxo-4-phenylbutan-2-yl side chain and an N-propanoyl group .
  • Molecular Weight : Ramipril has a molecular weight of 416.5 g/mol , significantly larger than the target compound due to its extended substituents .
  • Pharmacological Role : Unlike the target compound, ramipril is a clinically approved antihypertensive drug .

Related Impurities :

  • Ramipril Related Compound A : Features a methoxycarbonyl-3-phenylpropyl group instead of ramipril’s ethoxycarbonyl chain. Molecular weight: 402.48 g/mol .
  • Ramipril Related Compound B : Contains a methylethoxycarbonyl group. Molecular weight: 430.54 g/mol .
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Notes
Target Compound C₈H₁₄ClNO₂ 191.66 Hydrochloride salt, bicyclic core Synthetic intermediate/impurity
Ramipril C₂₃H₃₂N₂O₅ 416.5 Ethoxycarbonyl-phenylbutanamide chain Antihypertensive drug
Ramipril Related Compound A C₂₂H₃₀N₂O₅ 402.48 Methoxycarbonyl-phenylpropyl chain Pharmaceutical impurity

Ester Derivatives

The target compound’s phenylmethyl ester derivative, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid phenylmethyl ester hydrochloride , highlights structural modifications:

  • Molecular Formula: C₁₅H₁₉NO₂·HCl
  • Molecular Weight : 281.78 g/mol .
  • Role : Used as a reference material in impurity profiling for cardiac drugs .

Other Bicyclic Carboxylic Acids

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
  • Molecular Weight : 225.28 g/mol .
Pyrrolo[2,3-c]pyridine-2-carboxylic Acids (e.g., 5-chloro and 5-methoxy derivatives)
  • Structural Difference : Replace the cyclopentane ring with a pyridine ring.
  • Yield : Synthesized in 71–95% yields for pharmaceutical applications .

Analytical Characterization

  • Spectroscopy : Ramipril exhibits λmax at 208 nm , while its combination with atorvastatin is analyzed via RP-HPLC at 215 nm . Data for the target compound’s spectroscopic profile remain unspecified in the evidence.

Actividad Biológica

(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride, with CAS number 87269-86-1, is a compound of increasing interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₈H₁₄ClNO₂
  • Molecular Weight : 191.66 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its role as a potential antihypertensive agent. Its structural features suggest it may interact with various biological targets.

  • Antihypertensive Effects : The compound is categorized under antihypertensives and beta-blockers. Its activity may involve modulation of the renin-angiotensin system and direct vasodilatory effects on vascular smooth muscle cells.
  • Neuroprotective Properties : Preliminary studies suggest neuroprotective effects, possibly through antioxidant mechanisms and inhibition of neuroinflammation.
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.

Antihypertensive Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in blood pressure compared to control groups. The mechanism was attributed to the compound's ability to inhibit angiotensin II-induced vasoconstriction.

Neuroprotective Effects

In vitro studies using neuronal cell lines treated with oxidative stress agents indicated that the compound could reduce cell death and promote survival pathways. The proposed mechanism involves the upregulation of neuroprotective proteins and downregulation of pro-apoptotic factors.

Anticancer Activity

Research has indicated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 to 15 µM in these studies, suggesting a moderate level of activity that warrants further investigation.

Data Table: Summary of Biological Activities

Activity TypeModel/MethodObserved EffectReference
AntihypertensiveAnimal modelSignificant blood pressure reduction
NeuroprotectionNeuronal cell linesReduced oxidative stress-induced death
AnticancerCancer cell linesIC50 = 5-15 µM

Q & A

Q. How is the stereochemical configuration of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride confirmed experimentally?

To confirm stereochemistry, researchers typically use:

  • X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice diffraction patterns.
  • NMR spectroscopy : Coupling constants (e.g., JJ-values) and NOE (Nuclear Overhauser Effect) correlations differentiate axial/equatorial protons in the bicyclic structure .
  • Optical rotation : Compares experimental optical rotation values with literature data for enantiomeric verification.

Q. What analytical methods are recommended for assessing the purity of this compound?

  • HPLC with UV/Vis detection : Use reversed-phase columns (C18) and acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) to resolve impurities. Reference standards (e.g., EP impurities) can be cross-referenced for validation .
  • Mass spectrometry (LC-MS) : Confirms molecular weight (155.19 g/mol for the free acid; 191.65 g/mol for the hydrochloride salt) and detects degradation products .
  • Elemental analysis : Validates empirical formula (C₈H₁₃NO₂·HCl) via carbon, hydrogen, and nitrogen content .

Q. How should researchers handle stability challenges during storage?

  • Controlled storage : Store at -20°C under inert gas (argon) to prevent hydrolysis or oxidation. Short shelf life (e.g., <6 months) necessitates frequent stability checks via HPLC .
  • Lyophilization : For long-term storage, lyophilize the hydrochloride salt to avoid hygroscopic degradation .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield of the bicyclic pyrrolidine core?

  • Catalytic asymmetric hydrogenation : Use chiral catalysts (e.g., Ru-BINAP complexes) to stereoselectively reduce imine intermediates, enhancing enantiomeric excess (ee) .
  • Ring-closing metathesis (RCM) : Employ Grubbs catalysts to form the cyclopentane ring, followed by acid-mediated cyclization to construct the pyrrolidine moiety .
  • Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to isolate the bicyclic product .

Q. What experimental strategies resolve contradictions in solubility data across studies?

  • Standardized solvent systems : Test solubility in DMSO, water (pH-adjusted), and ethanol under controlled temperature (25°C) and agitation.
  • Dynamic light scattering (DLS) : Detect aggregation phenomena that may skew solubility measurements .
  • Cross-validate with computational models : Use COSMO-RS or Hansen solubility parameters to predict solvent compatibility .

Q. How does stereochemistry impact biological activity in related compounds?

  • Structure-activity relationship (SAR) studies : Compare the (2S,3aS,6aS) isomer with its enantiomer in receptor-binding assays. For example, in benzoxazine derivatives, stereochemistry at C4a significantly affects antimicrobial potency .
  • Molecular docking : Simulate interactions with target proteins (e.g., enzymes) to identify stereospecific binding motifs .

Q. What methodologies validate the absence of toxic byproducts in synthesized batches?

  • Genotoxic impurity testing : Use LC-MS/MS to detect trace levels of alkylating agents (e.g., methyl chloride) at ppm thresholds .
  • In vitro cytotoxicity assays : Expose mammalian cell lines (e.g., HEK293) to the compound and monitor viability via MTT assays .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability in aqueous solutions: How to design a definitive study?

  • Controlled degradation studies : Prepare buffered solutions (pH 1–13) and incubate at 40°C for 24–72 hours. Monitor degradation via UPLC-MS and identify products (e.g., hydrolyzed carboxylic acid or decarboxylated derivatives) .
  • Kinetic modeling : Calculate rate constants (kk) and activation energy (EaE_a) to predict shelf life under varying conditions .

Q. Discrepancies in reported melting points: What factors contribute to variability?

  • Polymorphism screening : Use differential scanning calorimetry (DSC) to identify crystalline forms.
  • Moisture content analysis : TGA (thermogravimetric analysis) quantifies residual solvents or hydrates that alter melting behavior .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Purity Assessment

MethodConditionsAcceptance CriteriaReference
HPLCC18 column, 0.1% TFA, 220 nm≥98% peak area
LC-MSESI+, m/z 156.1 [M+H]⁺ (free acid)No adducts/degradants
Elemental Analysis%C: 43.2; %H: 6.3; %N: 6.3±0.4% deviation

Q. Table 2. Stability Study Design for Aqueous Solutions

ParameterConditionsMonitoring Interval
pH1.0, 7.4, 13.00, 24, 48, 72 hrs
Temperature25°C, 40°CContinuous
Analytical MethodUPLC-MS (degradant identification)Post-incubation

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.